1-(4-Methylpiperidin-4-yl)propan-1-one
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Overview
Description
1-(4-Methylpiperidin-4-yl)propan-1-one is an organic compound with the molecular formula C9H17NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperidin-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperidine with propionyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(4-Methylpiperidin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 3-(4-Methylpiperidin-1-yl)propan-1-amine
- 1-Methylpiperidin-4-one
Comparison: 1-(4-Methylpiperidin-4-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-methylpiperidin-4-yl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-3-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |
InChI Key |
ATTZEKDQXYLEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(CCNCC1)C |
Origin of Product |
United States |
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